Butanedioic acid, 2,2-dihydroxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

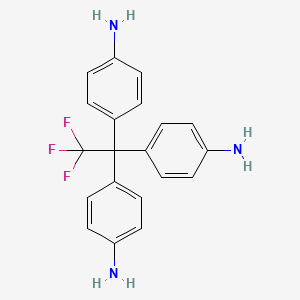

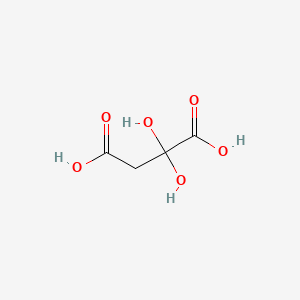

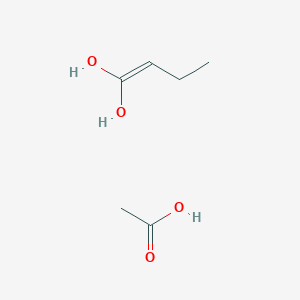

Butanedioic acid, 2,2-dihydroxy-, also known as tartaric acid, is a naturally occurring organic acid found in various plants, particularly in grapes. It is a white crystalline diprotic acid that plays a significant role in the food and beverage industry, especially in winemaking. The compound has the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanedioic acid, 2,2-dihydroxy- can be synthesized through several methods. One common method involves the oxidation of maleic anhydride with hydrogen peroxide in the presence of a catalyst such as tungstic acid. This reaction produces epoxysuccinic acid, which is then hydrolyzed to yield tartaric acid .

Industrial Production Methods

Industrially, tartaric acid is often produced as a byproduct of the wine industry. During the fermentation process, potassium bitartrate precipitates out of the wine and is collected. This precipitate is then purified and converted into tartaric acid through a series of chemical reactions, including neutralization with calcium hydroxide and subsequent acidification with sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 2,2-dihydroxy- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce oxalic acid and other byproducts.

Reduction: Reduction of tartaric acid can yield dihydroxybutyric acid.

Esterification: Reacts with alcohols to form esters, such as diethyl tartrate.

Dehydration: Can form cyclic anhydrides under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Dehydration: Heating under reduced pressure.

Major Products

Oxalic acid: from oxidation.

Dihydroxybutyric acid: from reduction.

Diethyl tartrate: from esterification.

Cyclic anhydrides: from dehydration.

Scientific Research Applications

Butanedioic acid, 2,2-dihydroxy- has a wide range of applications in scientific research:

Chemistry: Used as a chiral resolving agent in stereochemistry.

Biology: Plays a role in the Krebs cycle as an intermediate.

Medicine: Utilized in pharmaceutical formulations for its antioxidant properties.

Industry: Employed in the food industry as an acidulant and stabilizer, and in the textile industry for mordanting

Mechanism of Action

The mechanism of action of butanedioic acid, 2,2-dihydroxy- involves its ability to donate protons due to its diprotic nature. This property allows it to participate in various biochemical pathways, including the Krebs cycle, where it acts as an intermediate. The compound interacts with enzymes and other molecular targets, facilitating metabolic processes and energy production .

Comparison with Similar Compounds

Similar Compounds

Succinic acid: (Butanedioic acid): Lacks the hydroxyl groups present in tartaric acid.

Malic acid: (Hydroxybutanedioic acid): Contains one hydroxyl group instead of two.

Citric acid: Contains three carboxyl groups and one hydroxyl group

Uniqueness

Butanedioic acid, 2,2-dihydroxy- is unique due to its two hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in stereochemistry and as a chiral resolving agent .

Properties

CAS No. |

60047-52-1 |

|---|---|

Molecular Formula |

C4H6O6 |

Molecular Weight |

150.09 g/mol |

IUPAC Name |

2,2-dihydroxybutanedioic acid |

InChI |

InChI=1S/C4H6O6/c5-2(6)1-4(9,10)3(7)8/h9-10H,1H2,(H,5,6)(H,7,8) |

InChI Key |

RUVFIDKLDALOGA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(C(=O)O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)

![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)